molecular formula C15H12F3NO2 B168863 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide CAS No. 150225-47-1

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Cat. No. B168863
M. Wt: 295.26 g/mol
InChI Key: BWQPMWNSLVMCLS-UHFFFAOYSA-N
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Description

“2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide” is a chemical compound with the molecular formula C15H12F3NO2 . It is a derivative of benzamide, which is a class of compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of compounds similar to “2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide” often involves the use of 4-(Trifluoromethyl)benzylamine . This compound has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide” is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a benzamide core . The trifluoromethyl group is known to bestow many of the distinctive physical-chemical properties observed in this class of compounds .

Scientific Research Applications

Crystallography and Conformational Analysis

The compound “N-[4-(tri­fluoro­meth­yl)phen­yl]benzamide” has been studied in the field of crystallography . The research focused on the energetics of conformational changes due to crystal packing . The orientations of the planar regions within the asymmetric units were compared to their predicted orientations, in isolation, from DFT calculations . The results of this study demonstrate that both hydrogen bonding and dispersion are essential to the side-by-side stacking of molecular units in these crystal structures .

Synthesis of Aryl Amides

Aryl amides, such as “N-[4-(tri­fluoro­meth­yl)phen­yl]benzamide”, are prevalent in biomolecules, such as peptides and proteins, and in synthetic targets . They can be found in a variety of pharmaceutical drugs and in polymers such as KevlarTM . The synthesis of these compounds is therefore of significant interest in the field of organic chemistry .

Suzuki-Coupling Reactions

“2-(Trifluoromethyl)phenylboronic acid” has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This compound has also been used to synthesize “4- (2-trifluoromethyl)phenylpyrrolo [2,3- d ]pyrimidine” as a potential antagonist of corticotropin-releasing hormone .

Synthesis of Analgesic Compounds

“2-Methyl-3- (trifluoromethyl)aniline” has been used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .

Future Directions

The demand for trifluoromethyl derivatives, like “2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide”, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future directions may involve further exploration of the synthetic methods for introducing trifluoromethyl groups within the structures of other molecules, as well as investigating their wide-ranging potential applications .

properties

IUPAC Name

2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-5-3-2-4-12(13)14(20)19-11-8-6-10(7-9-11)15(16,17)18/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQPMWNSLVMCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359509
Record name 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

CAS RN

150225-47-1
Record name 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Li, Z Zhang, S Huang, K Peng, H Jiang… - European Journal of …, 2023 - Elsevier
Niclosamide, an oral anthelmintic drug, could inhibit SARS-CoV-2 virus replication through autophagy induction, but high cytotoxicity and poor oral bioavailability limited its application. …
Number of citations: 1 www.sciencedirect.com

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